(2,6-DIFLUOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE
Description
The compound (2,6-difluorophenyl)[4-(4-methoxyphenyl)piperazino]methanone (CAS: 122041-26-3) is a methanone derivative featuring a 2,6-difluorophenyl group and a piperazine ring substituted with a 4-methoxyphenyl moiety. The compound’s unique substitution pattern—combining fluorine atoms (electron-withdrawing) and a methoxy group (electron-donating)—may influence its physicochemical behavior and bioavailability compared to analogs .
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c1-24-14-7-5-13(6-8-14)21-9-11-22(12-10-21)18(23)17-15(19)3-2-4-16(17)20/h2-8H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWVUUPZLFLTNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-DIFLUOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE typically involves the reaction of 2,6-difluorobenzoyl chloride with 4-(4-methoxyphenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2,6-DIFLUOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(2,6-DIFLUOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,6-DIFLUOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
(a) (2,6-Difluorophenyl)[4-(2-furylcarbonyl)piperazino]methanone
This analog replaces the 4-methoxyphenyl group with a 2-furylcarbonyl moiety. Key differences include:
- Hydrogen-Bond Acceptors : The furan-based compound has 5 hydrogen-bond (H-bond) acceptors due to the carbonyl oxygen and furan ring oxygen, compared to the target compound’s estimated 2–3 acceptors (ketone and methoxy oxygen) .
- Topological Polar Surface Area (TPSA) : The furan derivative exhibits a TPSA of 53.8 Ų, suggesting higher polarity than the target compound, where the methoxy group may reduce polarity slightly .
- Complexity : The furan analog’s structural complexity (score: 445) is marginally higher, likely due to the heterocyclic furan ring .
(b) (2,6-Dimethylphenyl)-[4-[4-[(4-methoxyphenyl)methyl]piperidin-1-yl]-4-methylpiperidin-1-yl]methanone
This compound shares a 4-methoxyphenyl group but incorporates a bipiperidine scaffold and dimethylphenyl substituent. Notable distinctions include:
- Lipophilicity : Its XlogP value of 5.6 indicates significantly higher lipophilicity than the target compound, likely due to the bulky bipiperidine and methyl groups .
- H-Bond Acceptors : Reduced to 3, reflecting fewer polar groups compared to the target compound’s methoxy and ketone functionalities .
Piperazine Derivatives with Varied Functional Groups
(a) 2-(4-BENZHYDRYLPIPERAZINO)-1-(4-FLUOROPHENYL)-1-ETHANONE O-METHYLOXIME
This analog features a benzhydryl-piperazine backbone and an O-methyloxime group. Key contrasts include:
- Molecular Weight : 417.5 g/mol, significantly higher than the target compound’s estimated ~343 g/mol, due to the benzhydryl group .
- H-Bond Acceptors : Matches the furan analog at 5, but the oxime group introduces distinct reactivity and solubility profiles .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
*Estimated based on structural analysis.
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